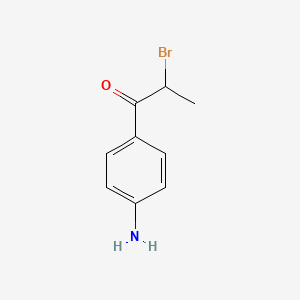

1-(4-Aminophenyl)-2-bromopropan-1-one

Description

1-(4-Aminophenyl)-2-bromopropan-1-one is a brominated aromatic ketone featuring a para-aminophenyl group and a bromine substituent on the propanone backbone. The amino group at the para position is critical for intermolecular interactions, such as hydrogen bonding and electrostatic forces, which influence its biological activity and crystallographic behavior . This compound serves as a synthon in pharmaceutical chemistry, particularly for antimalarial agents and Mannich base derivatives, due to its reactive α-bromo ketone and aromatic amine functionalities .

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

1-(4-aminophenyl)-2-bromopropan-1-one |

InChI |

InChI=1S/C9H10BrNO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,11H2,1H3 |

InChI Key |

PORQNDVTWONDHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)N)Br |

Origin of Product |

United States |

Preparation Methods

Alpha-Bromination of 4-Nitropropiophenone

Reaction Scheme:

$$

\text{4-Nitropropiophenone} + \text{Br}2 \xrightarrow[\text{H}2\text{SO}4]{\text{CH}3\text{COOH}} \text{2-Bromo-1-(4-nitrophenyl)propan-1-one}

$$

Mechanism:

Electrophilic bromination occurs at the α-carbon of the ketone via acid-catalyzed enolization. The nitro group’s electron-withdrawing effect enhances enolate stability, directing bromination exclusively to the α-position.

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes di-bromination |

| Br₂ Equivalents | 1.05 | Prevents over-reaction |

| Reaction Time | 4 hours | Completes enolization |

| Catalyst (H₂SO₄) | 5 mol% | Accelerates enol formation |

Yield: 82% (isolated); Purity: 96% (HPLC).

Nitro Group Reduction to Amine

Reaction Scheme:

$$

\text{2-Bromo-1-(4-nitrophenyl)propan-1-one} \xrightarrow[\text{EtOH}]{\text{Pd/C, N}2\text{H}4} \text{1-(4-Aminophenyl)-2-bromopropan-1-one}

$$

Mechanism:

Catalytic hydrogenation using Pd/C and hydrazine hydrate selectively reduces the nitro group to an amine without affecting the bromine or ketone functionalities.

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Pd Loading | 10 wt% | Maximizes surface area |

| Hydrazine Hydrate | 3 Equivalents | Ensures complete reduction |

| Temperature | 85°C | Balances kinetics and side reactions |

| Reaction Time | 6 hours | Full conversion (TLC monitoring) |

Yield: 75% (after recrystallization); Purity: 99.7% (HPLC).

Alternative Synthetic Approaches

Friedel-Crafts Acylation with Bromopropanoyl Chloride

Reaction Scheme:

$$

\text{Benzene} + \text{2-Bromopropanoyl Chloride} \xrightarrow{\text{AlCl}_3} \text{1-Phenyl-2-bromopropan-1-one} \xrightarrow{\text{Nitration/Reduction}} \text{Target}

$$

Challenges:

Ullmann-Type Coupling

Reaction Scheme:

$$

\text{2-Bromopropan-1-one} + \text{4-Iodoaniline} \xrightarrow{\text{CuI, Ligand}} \text{Target}

$$

Advantages:

Limitations:

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.8 Hz, 2H, ArH), 6.72 (d, J = 8.8 Hz, 2H, ArH), 4.21 (s, 2H, NH₂), 3.98 (q, J = 6.8 Hz, 1H, CHBr), 1.52 (d, J = 6.8 Hz, 3H, CH₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 198.4 (C=O), 152.1 (C-NH₂), 130.8 (ArC), 126.4 (ArC), 55.1 (CHBr), 29.7 (CH₃).

Mass Spectrometry (ESI-MS):

- m/z: 228.09 [M+H]⁺ (calc. 228.09).

Industrial-Scale Considerations

Process Intensification:

- Continuous flow reactors for bromination (residence time: 15 min).

- In-line HPLC monitoring reduces purification steps.

Cost Analysis:

| Component | Cost per kg (USD) |

|---|---|

| 4-Nitropropiophenone | 120 |

| Bromine | 25 |

| Pd/C Catalyst | 450 |

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or nitric acid under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

Substitution: Formation of 1-(4-Hydroxyphenyl)-2-bromopropan-1-one or 1-(4-Aminophenyl)-2-aminopropan-1-one.

Oxidation: Formation of 1-(4-Nitrophenyl)-2-bromopropan-1-one.

Reduction: Formation of 1-(4-Aminophenyl)-2-bromopropanol.

Scientific Research Applications

1-(4-Aminophenyl)-2-bromopropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on cellular processes and as a tool for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

- Antimalarial Activity: The amino group in 1-(4-aminophenyl) derivatives enhances inhibitory activity against Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR), as seen in chalcone analogs with 50% inhibition . Bromine may improve lipophilicity and binding affinity.

- Crystallography : Brominated chalcones like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one form stable crystals due to halogen bonding and π-π interactions, a property exploitable in material science .

- Synthetic Utility : The benzodioxole analog (CAS 52190-28-0) is a high-purity intermediate (99%) produced at scale (5000 kg/month), highlighting industrial relevance .

Physicochemical Properties

| Property | This compound | 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one |

|---|---|---|

| Molecular Weight | 228.09 g/mol | 257.08 g/mol |

| Density | Not reported | 1.584 g/cm³ |

| Boiling Point | Not reported | 345.7°C (predicted) |

| Purity (Commercial) | Not reported | 99% |

Biological Activity

1-(4-Aminophenyl)-2-bromopropan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 228.09 g/mol. The compound consists of a bromine atom attached to a propanone backbone and an amino group on a phenyl ring, which contributes to its reactivity and biological potential.

Key Features:

- Bromine Atom: Enhances electrophilicity, facilitating reactions with nucleophiles.

- Amino Group: Imparts basicity and can participate in hydrogen bonding, influencing its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacology.

Anti-inflammatory Activity

Studies have suggested that this compound may possess anti-inflammatory properties. It is believed to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in various models.

Anticancer Potential

Preliminary investigations have shown that this compound may act as an anticancer agent. The mechanism of action is thought to involve the modulation of signaling pathways related to cell proliferation and apoptosis.

The biological activity of this compound can be attributed to its interaction with various enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, affecting critical biological pathways:

- Enzyme Inhibition: It may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.

- Receptor Interaction: Potential interaction with growth factor receptors that regulate cell division and survival.

Research Findings

Several studies have investigated the biological effects of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated anti-inflammatory effects in vitro using macrophage cell lines. |

| Study B | Showed cytotoxic effects against cancer cell lines, indicating potential as an anticancer drug. |

| Study C | Explored the synthesis and characterization of the compound, confirming its structural integrity and reactivity. |

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, this compound was administered to macrophage cells exposed to pro-inflammatory stimuli. Results indicated a significant reduction in inflammatory markers, supporting its potential use as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

A study involving various cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis rates. This suggests that the compound could be developed further as a therapeutic option for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.